molecular formula C12H17N3O2 B11816858 N'-hydroxy-4-(4-hydroxypiperidin-1-yl)benzenecarboximidamide

N'-hydroxy-4-(4-hydroxypiperidin-1-yl)benzenecarboximidamide

Cat. No.: B11816858
M. Wt: 235.28 g/mol
InChI Key: GHBXOZVGXLKALW-UHFFFAOYSA-N
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Description

N’-hydroxy-4-(4-hydroxypiperidin-1-yl)benzenecarboximidamide is a chemical compound with the molecular formula C12H17N3O2 and a molecular weight of 235.28 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-4-(4-hydroxypiperidin-1-yl)benzenecarboximidamide typically involves the reaction of 4-(4-hydroxypiperidin-1-yl)benzenecarboximidamide with hydroxylamine under controlled conditions. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, at a temperature range of 25-30°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of N’-hydroxy-4-(4-hydroxypiperidin-1-yl)benzenecarboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-4-(4-hydroxypiperidin-1-yl)benzenecarboximidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with various nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous or organic solvent, room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsanhydrous solvent, low temperature.

    Substitution: Various nucleophiles or electrophiles; reaction conditionssolvent, temperature, and catalyst depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-hydroxy-4-(4-hydroxypiperidin-1-yl)benzenecarboximidamide derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

N’-hydroxy-4-(4-hydroxypiperidin-1-yl)benzenecarboximidamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-hydroxy-4-(4-hydroxypiperidin-1-yl)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-hydroxy-4-(4-hydroxypiperidin-1-yl)benzamide
  • N’-hydroxy-4-(4-hydroxypiperidin-1-yl)benzenesulfonamide
  • N’-hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide derivatives

Uniqueness

N’-hydroxy-4-(4-hydroxypiperidin-1-yl)benzenecarboximidamide is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N'-hydroxy-4-(4-hydroxypiperidin-1-yl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c13-12(14-17)9-1-3-10(4-2-9)15-7-5-11(16)6-8-15/h1-4,11,16-17H,5-8H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBXOZVGXLKALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CC=C(C=C2)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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